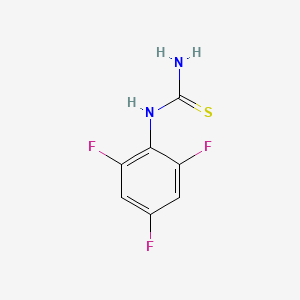

![molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8](/img/structure/B1398503.png)

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

概要

説明

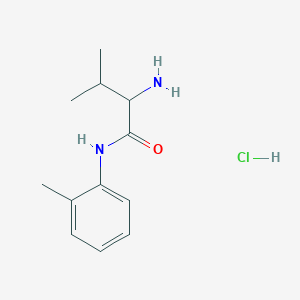

“2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound that belongs to the class of pyridines. Pyridines are a group of organic compounds with a six-membered ring structure, one of the carbon atoms is replaced by a nitrogen atom . Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .

Synthesis Analysis

The synthesis of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” involves several steps. The major use of TFMP derivatives is in the protection of crops from pests . A series of novel trifluoromethyl substituted furo pyridine and pyrido [3’,2’:4,5]furo [3,2-d] pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo pyridine under different set of conditions .

Molecular Structure Analysis

The molecular structure of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be analyzed using various spectroscopic techniques. The vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm-1 and 3500–100cm-1 respectively .

Chemical Reactions Analysis

The chemical reactions involving “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” can be determined using various analytical techniques. The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations .

科学的研究の応用

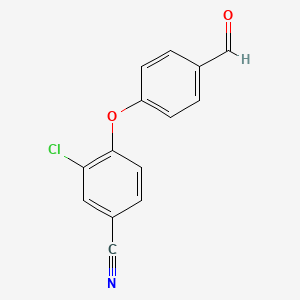

Agrochemicals

TFMP derivatives are widely used in crop protection. The introduction of fluazifop-butyl , the first TFMP derivative, revolutionized the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests, and among them, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a key chemical intermediate for several crop-protection products .

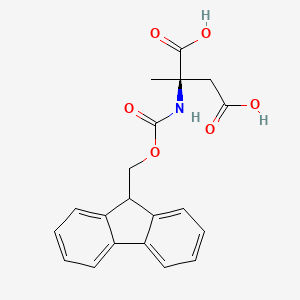

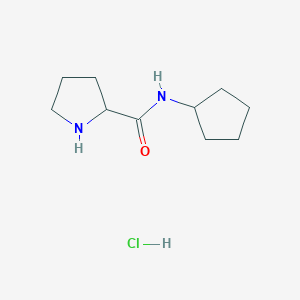

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to their biological activities .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a crucial role in animal health and well-being .

Functional Materials

TFMP derivatives are also explored for their potential in functional materials. Their unique properties make them interesting candidates for applications such as sensors, catalysts, and other advanced materials .

Synthetic Intermediates

2,3,5-DCTF, as mentioned earlier, serves as an essential intermediate for the synthesis of various crop-protection products. Its versatile reactivity allows chemists to access a range of other valuable compounds .

Quinoline Derivatives

While not directly TFMP, related fluorinated quinolines have also gained attention. For instance, the synthesis of 5,7-difluoro- and 5,6,7-trifluoroquinolines from fluorinated anilines demonstrates the versatility of fluorine-containing moieties in organic synthesis .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

The future directions for “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” involve further exploration of its potential applications. It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

作用機序

Target of Action

Compounds with trifluoromethyl groups have been found to interact with various biological targets, including the calcitonin gene-related peptide (cgrp) receptor .

Mode of Action

Trifluoromethyl-containing compounds are known to exhibit unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds have been used in the synthesis of various pharmaceuticals and agrochemicals, indicating their potential to interact with a variety of biochemical pathways .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been found to exhibit various pharmacological activities .

Action Environment

It’s important to note that the physicochemical properties of a compound, including its stability and reactivity, can be influenced by environmental conditions .

特性

IUPAC Name |

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRGPQZDUXFAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719123 | |

| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

CAS RN |

905273-59-8 | |

| Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

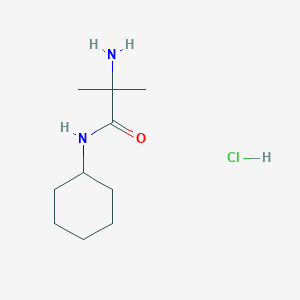

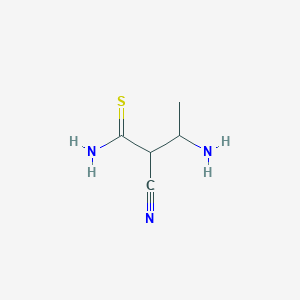

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

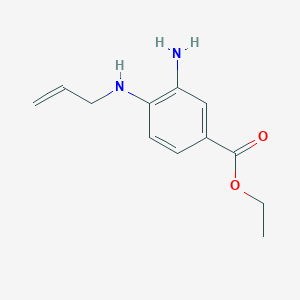

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)